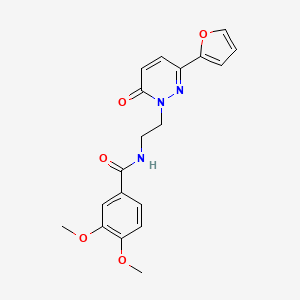

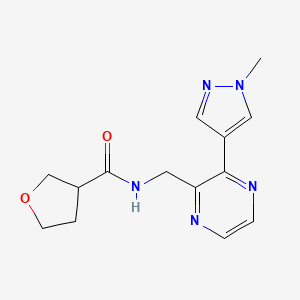

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit various biological activities and have been used in the development of new pesticides and pharmaceuticals .

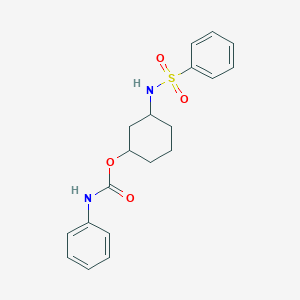

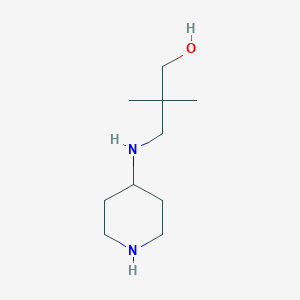

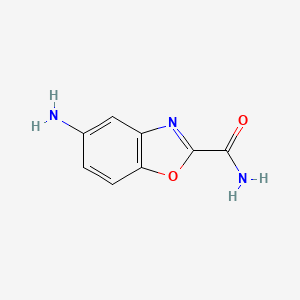

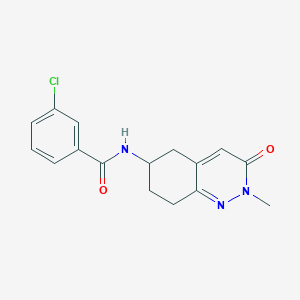

Molecular Structure Analysis

The compound’s structure includes a pyrazole ring and a pyrazine ring, both of which are nitrogen-containing heterocycles. It also contains a tetrahydrofuran ring, which is an oxygen-containing heterocycle .Scientific Research Applications

Microwave-Assisted Synthesis

Research has indicated that derivatives similar to the compound can be synthesized using microwave-assisted methods. This approach has been demonstrated to significantly reduce reaction times compared to conventional heating methods. For example, a study by Hu et al. (2011) describes the microwave-assisted synthesis of tetrazolyl pyrazole amides, highlighting the efficiency of this method in producing compounds with potential bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. Aytemir et al. (2003) synthesized a range of carboxamide derivatives exhibiting significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide and its derivatives in developing new antimicrobial agents (Aytemir et al., 2003).

Acetylcholinesterase Inhibitor Activity

Compounds structurally related to this compound have been evaluated for their acetylcholinesterase (AChE) and butylcholinesterase (BuChE) inhibitor activities. A study by Elumalai et al. (2014) found that novel pyrazinamide condensed tetrahydropyrimidines exhibited a range of AChE and BuChE inhibitor activities, with some compounds showing high inhibitory potency. These findings suggest potential applications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Elumalai et al., 2014).

Investigation of Novel Synthetic Cannabinoids

The synthesis and characterization of research chemicals structurally similar to the mentioned compound have also been explored. For instance, McLaughlin et al. (2016) identified and characterized a new synthetic cannabinoid, providing insights into the challenges of accurately identifying research chemicals due to mislabeling and the importance of thorough analytical characterization in the development of new pharmacologically active compounds (McLaughlin et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a pyrazole nucleus have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase . These targets play crucial roles in various biological processes, including neurotransmission .

Mode of Action

Compounds with a similar pyrazole nucleus have been reported to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering various biological processes.

Biochemical Pathways

Similar compounds have been reported to affect pathways involving reactive oxygen species (ros) and lipid peroxidation . These pathways can have downstream effects on cellular processes, including oxidative stress and cell damage .

Result of Action

Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLQQTOGWGRLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2H-Tetrazol-5-yl)butyl]aniline](/img/structure/B2509914.png)

![N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2509917.png)

![(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl](/img/no-structure.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate](/img/structure/B2509923.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2509925.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)